3-Methyl-1,2,5-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

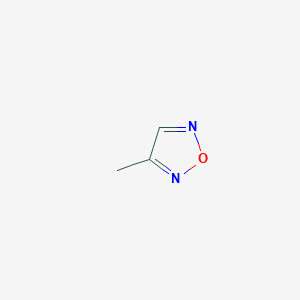

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILDQZWYMFRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399433 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26178-14-3 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-1,2,5-oxadiazole discovery and history

An In-depth Technical Guide to the Discovery and History of 3-Methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-oxadiazole, or furazan, ring system represents a fascinating and versatile class of five-membered heterocycles. Though its origins trace back to the late 19th century, its unique electronic properties, stability, and capacity for derivatization have secured its relevance in modern chemistry. This guide provides a detailed exploration of the discovery and history of this heterocyclic core, with a specific focus on one of its fundamental derivatives, this compound. We will delve into the foundational synthetic pathways, the evolution of its chemical understanding, and the scientific rationale that has propelled its application from a chemical curiosity to a valuable scaffold in medicinal chemistry and materials science.

The Genesis of a Heterocycle: The 1,2,5-Oxadiazole (Furazan) Ring

The story of 1,2,5-oxadiazole begins in the latter part of the 19th century, a period of fervent exploration in organic chemistry. Initially termed "furazan" by the pioneering chemist Ludwig Wolff, this nomenclature was widely used for decades before being superseded by the more systematic IUPAC name, 1,2,5-oxadiazole.[1] The parent heterocycle is one of four possible oxadiazole isomers, each distinguished by the arrangement of the two nitrogen and one oxygen atoms within the five-membered ring.[2][3][4][5][6][7]

Early investigations into this ring system were marked by uncertainty regarding its precise structure. This ambiguity led to a separate and enduring nomenclature for its N-oxide derivatives, which became known as "furoxans."[1] While derivatives were synthesized early on, the parent, unsubstituted 1,2,5-oxadiazole was not successfully isolated and reported until 1964, a testament to the chemical challenges of the time.[1]

The 1,2,5-oxadiazole ring is a planar, π-excessive, heteroaromatic system.[8] This aromaticity confers a notable degree of stability. For simple alkyl- and aryl-substituted derivatives, the ring exhibits low reactivity towards both electrophilic and nucleophilic attack, making it a robust scaffold.[1] However, it is not inert; strong reducing agents can induce ring cleavage, a property that can be exploited in synthetic chemistry.[1]

Foundational Synthesis: The Dehydration of α-Dioximes

The cornerstone of 1,2,5-oxadiazole synthesis, established in its earliest days, is the cyclodehydration of α-dioximes. This elegant and efficient transformation remains a primary route to the furazan core.

The Underlying Chemistry: A Mechanistic Perspective

The choice of an α-dioxime as the precursor is critical. The two vicinal oxime functionalities contain all the necessary N-O-C-C-N atoms required for the heterocyclic ring. The reaction is driven by the removal of two molecules of water to facilitate ring closure. The selection of a potent dehydrating agent is paramount to overcoming the activation energy of this process and preventing side reactions. Common dehydrating agents include succinic anhydride, thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). The process is typically exothermic and requires careful temperature control to manage the reaction rate and the evolution of gases.[9]

Caption: General workflow for the synthesis of 1,2,5-oxadiazoles.

General Experimental Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

To illustrate the practical application of this methodology, the synthesis of 3,4-dimethylfurazan from dimethylglyoxime is a classic example.[9] This protocol serves as a self-validating system, where the successful formation of the product confirms the efficacy of the cyclodehydration strategy.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine dimethylglyoxime and a dehydrating agent (e.g., succinic anhydride) in a 1:2 molar ratio.

-

Heating: Gently heat the reaction mixture. The reaction is exothermic and will initiate as the solids melt. The temperature should be carefully controlled and raised to approximately 150-160 °C.

-

Distillation: The product, 3,4-dimethylfurazan, is volatile under these conditions. As it forms, it will distill from the reaction mixture. This continuous removal of the product from the reaction sphere is a key principle of Le Châtelier's principle, driving the equilibrium towards product formation.

-

Purification: Collect the distillate. It can be further purified by fractional distillation to yield the pure 3,4-dimethyl-1,2,5-oxadiazole.

Spotlight on this compound

This compound is a simple yet important archetype of an alkyl-substituted furazan. Its synthesis follows the same fundamental principle of α-dioxime dehydration, starting from an asymmetric precursor, methylglyoxime (or a related 1,2-dione monoxime derivative that is subsequently oximated).

Synthesis of this compound

The synthesis of the methyl-substituted analog requires a precursor like methylglyoxime. The cyclodehydration proceeds analogously to the dimethyl derivative, yielding the target compound.

Caption: Specific synthetic pathway to this compound.

Physicochemical Data

The properties of this compound are well-characterized, and its quantitative data are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 26178-14-3 | [10] |

| Molecular Formula | C₃H₄N₂O | [10] |

| Molecular Weight | 84.08 g/mol | [10] |

Modern Era: Applications in Drug Discovery and Materials Science

The initial academic curiosity surrounding the 1,2,5-oxadiazole ring has blossomed into significant practical applications, driven by its unique combination of stability, electronic nature, and biological activity.

-

Medicinal Chemistry: A wide spectrum of biological activities has been reported for compounds incorporating the 1,2,5-oxadiazole moiety.[1] It is now recognized as a valuable pharmacophore. Derivatives have been investigated as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and for applications in treating cancer and malaria.[8][11][12] The stability of the ring makes it an excellent bioisostere for other chemical groups, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Nitric Oxide (NO) Donors: The corresponding N-oxides, furoxans, are particularly noteworthy for their ability to release nitric oxide (NO) under physiological conditions.[13] NO is a critical signaling molecule involved in vasodilation and other biological processes. This property has led to the development of furoxan-based compounds as potential cardiovascular drugs.[8][14]

-

High-Energy Density Materials (HEDMs): The high nitrogen content and positive enthalpy of formation of the furazan ring make it an ideal building block for energetic materials.[15][16] By incorporating multiple furazan rings or functionalizing them with nitro or azido groups, chemists can design molecules with high detonation velocities and pressures, which are sought after for propellants and explosives.[1][4]

Conclusion

From its discovery in the 19th century by chemists like Wolff, the 1,2,5-oxadiazole ring has undergone a remarkable journey. The development of a robust and logical synthetic pathway via α-dioxime dehydration provided the foundation for a deep exploration of its chemistry. Simple derivatives like this compound serve as fundamental models for understanding the properties of this unique heterocycle. Today, the furazan scaffold is no longer a mere curiosity but a powerful tool in the hands of researchers, enabling the design of novel therapeutics and advanced materials. Its history underscores a core principle of scientific progress: the foundational discoveries of one era often become the enabling technologies of the next.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjmets.com [irjmets.com]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 9. Furazan - Wikipedia [en.wikipedia.org]

- 10. This compound | 26178-14-3 [chemicalbook.com]

- 11. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,5-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1,2,5-oxadiazole, a valuable heterocyclic compound. A critical examination of precursor selection reveals that while acetamidoxime is a common starting material for the isomeric 1,2,4-oxadiazoles, the synthesis of the 1,2,5-oxadiazole (furazan) ring system proceeds via a distinct and established pathway requiring an α-dioxime precursor. This guide elucidates the rationale for this precursor choice, presenting a field-proven, two-part synthetic protocol that begins with the preparation of methylglyoxime, followed by its efficient cyclodehydration to the target compound. Detailed mechanistic insights, step-by-step experimental procedures, characterization data, and rigorous safety protocols are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations on Precursor Selection

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that serves as a key structural motif in medicinal chemistry and materials science.[1][2] Its derivatives are noted for a range of biological activities and for their application as energetic materials. This guide focuses specifically on the synthesis of this compound.

A common point of confusion in oxadiazole chemistry is the choice of starting material, which dictates the resulting isomer. While amidoximes are excellent and widely used precursors, their inherent chemical reactivity under standard cyclization conditions leads specifically to the formation of 1,2,4-oxadiazoles, not the 1,2,5-isomer.

The Reactivity of Acetamidoxime: A Pathway to 1,2,4-Oxadiazoles

Acetamidoxime, like other amidoximes, readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclodehydration, a process often facilitated by heat or a base, to yield a 3,5-disubstituted-1,2,4-oxadiazole.[3] This [4+1] cycloaddition pattern, where four atoms come from the amidoxime and one from the acylating agent, is a cornerstone of 1,2,4-oxadiazole synthesis.[4] Attempting to synthesize this compound from acetamidoxime alone is not a chemically viable route under standard conditions.

The Requirement for 1,2,5-Oxadiazole Synthesis: α-Dioximes

The formation of the 1,2,5-oxadiazole ring requires a precursor that contains a vicinal dioxime functionality (-C(NOH)-C(NOH)-). This structure provides the necessary N-C-C-N backbone, which upon dehydration, cyclizes to form the stable furazan ring.[5] For the synthesis of this compound, the logical and established precursor is methylglyoxime (also known as pyruvaldehyde dioxime or 2,3-butanedione dioxime).

The following diagram illustrates the fundamental difference in precursor reactivity.

Reaction Mechanism: Cyclodehydration of Methylglyoxime

The core of the synthesis is the intramolecular cyclodehydration of methylglyoxime. This reaction is typically performed with a strong dehydrating agent, such as thionyl chloride (SOCl₂), which facilitates the removal of two molecules of water to promote ring closure.

The proposed mechanism involves the following key steps:

-

Activation of Hydroxyl Groups: The lone pairs on the oxygen atoms of the oxime groups perform a nucleophilic attack on the sulfur atom of thionyl chloride.

-

Chloride Displacement: A chloride ion is displaced in each step, forming a chlorosulfite intermediate. This converts the hydroxyl groups into excellent leaving groups.

-

Intramolecular Cyclization: The nitrogen atom of one oxime group attacks the carbon of the other, initiating ring closure.

-

Elimination and Aromatization: Subsequent elimination of the chlorosulfite groups and protons leads to the formation of the stable, aromatic 1,2,5-oxadiazole ring, releasing sulfur dioxide and hydrochloric acid as byproducts.

Detailed Synthesis Protocol

This synthesis is presented as a two-stage process: the preparation of the methylglyoxime precursor, followed by its cyclization to the final product.

Part A: Synthesis of Methylglyoxime (Precursor)

Methylglyoxime is reliably synthesized from methyl ethyl ketone. The process involves the formation of a monoxime intermediate followed by the introduction of the second oxime group.[6][7]

Table 1: Reagents and Materials for Methylglyoxime Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Methyl Ethyl Ketone (MEK) | 72.11 | 45 mL (36.2 g) | 0.50 | Reagent grade, dry |

| Hydrochloric Acid (conc.) | 36.46 | 3 mL | - | Catalyst |

| For Ethyl Nitrite Gas Generation | ||||

| Sodium Nitrite (NaNO₂) | 69.00 | 40 g | 0.58 | |

| 95% Ethanol | 46.07 | 30 mL | ~0.5 | |

| Sulfuric Acid (conc.) | 98.08 | 25 mL | ~0.46 | Added to water/ethanol mixture |

| For Oximation Step | ||||

| Hydroxylamine Hydrochloride | 69.49 | 28 g | 0.40 | |

| Sodium Acetate (anhydrous) | 82.03 | 33 g | 0.40 | Acts as a buffer |

| Water | 18.02 | 300 mL | - | For hydroxylamine/acetate solution |

Experimental Workflow: Methylglyoxime Synthesis

Part B: Cyclodehydration to this compound

Table 2: Reagents and Materials for Cyclodehydration

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Methylglyoxime | 116.12 | 10.0 g | 0.086 | From Part A |

| Thionyl Chloride (SOCl₂) | 118.97 | 25 mL (41.2 g) | 0.346 | Use fresh, high-purity reagent. EXTREME CAUTION |

| Sodium Hydroxide (NaOH) | 40.00 | As required | - | For neutralization (e.g., 10% aqueous solution) |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As required | - | For drying organic phase |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add methylglyoxime (10.0 g).

-

Reagent Addition: CAUTION: Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (25 mL) to the methylglyoxime. The reaction is exothermic and will generate significant amounts of gas.

-

Reflux: Once the initial reaction subsides, gently heat the mixture to reflux for 2-3 hours. The solution should become clear.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

CAREFULLY and slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker. Thionyl chloride reacts violently with water.[8]

-

Neutralize the acidic aqueous solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

-

-

Extraction:

-

Transfer the neutralized solution to a separatory funnel.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers.

-

-

Drying and Isolation:

-

Dry the combined ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Data for this compound

| Property/Technique | Expected Value/Observation |

| Appearance | Colorless liquid |

| Molecular Formula | C₃H₄N₂O |

| Molar Mass | 84.08 g/mol |

| Boiling Point | ~114-116 °C |

| ¹H NMR (CDCl₃) | Singlet at ~2.5 ppm (3H, -CH₃), Singlet at ~8.2 ppm (1H, oxadiazole C-H) |

| ¹³C NMR (CDCl₃) | Signal at ~12 ppm (-CH₃), Signal at ~145 ppm (oxadiazole C-H), Signal at ~155 ppm (oxadiazole C-CH₃) |

| IR (neat) | ~3150 cm⁻¹ (C-H stretch, ring), ~2950 cm⁻¹ (C-H stretch, methyl), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C-N stretch) |

| Mass Spec (EI) | M⁺ peak at m/z = 84 |

Safety and Handling Protocols

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

General Precautions: All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles, must be worn at all times.[9][10] An emergency eyewash station and safety shower must be readily accessible.

-

Reagent-Specific Hazards:

-

Methyl Ethyl Ketone (MEK): Flammable liquid and vapor. Causes eye irritation and may cause respiratory irritation. Avoid inhalation and contact with skin.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and water-reactive. Causes severe skin burns and eye damage.[11] Toxic if inhaled.[8][12] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[13] Must be handled with extreme care under an inert atmosphere if possible. Use a gas trap to scrub effluent gases.

-

Methylglyoxime: Flammable solid.[9] May cause skin and eye irritation.[14][15] Handle with care, avoiding dust inhalation.

-

Acids (HCl, H₂SO₄) and Bases (NaOH): Corrosive. Handle with appropriate care to avoid skin and eye contact.

-

-

Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

References

- 1. ijper.org [ijper.org]

- 2. irjmets.com [irjmets.com]

- 3. ias.ac.in [ias.ac.in]

- 4. soc.chim.it [soc.chim.it]

- 5. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - dimethylglyoxime - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. labdepotinc.com [labdepotinc.com]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2,5-oxadiazole, a heterocyclic compound belonging to the furazan family, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and potential for biological activity make a thorough understanding of its structural and spectroscopic characteristics essential for its application in novel research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and behavior. The 1,2,5-oxadiazole ring system is a key structural motif in various pharmacologically active compounds, and understanding the spectroscopic signature of this core structure is paramount for the identification and characterization of new derivatives.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a five-membered 1,2,5-oxadiazole ring with a methyl group substituted at the C3 position.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the methyl group and the heterocyclic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single peak corresponding to the methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: The exact chemical shift can vary slightly depending on the solvent used.

The singlet multiplicity of the methyl signal is due to the absence of adjacent protons, a key feature confirming its attachment to the C3 of the oxadiazole ring. The chemical shift in the downfield region (around 2.5 ppm) is indicative of the methyl group being attached to an electron-withdrawing heterocyclic system.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, we expect to see signals for the two distinct carbons of the oxadiazole ring and the methyl carbon.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C3 (quaternary) |

| ~140-150 | C4 |

| ~10-15 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The quaternary carbon (C3) bearing the methyl group typically resonates at a lower field compared to the C4 carbon. The significant downfield shifts of the ring carbons are characteristic of the electron-deficient nature of the 1,2,5-oxadiazole ring.

Experimental Protocol for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed using a standard NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Figure 2: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will show absorption bands corresponding to the vibrations of the C-H bonds of the methyl group and the various bonds within the oxadiazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~2900-3000 | C-H stretch | Methyl group |

| ~1600-1650 | C=N stretch | Oxadiazole ring |

| ~1350-1450 | C-H bend | Methyl group |

| ~1000-1200 | C-O-N stretch | Oxadiazole ring |

The C=N stretching vibration is a key diagnostic peak for the oxadiazole ring. The presence of bands in the C-O-N stretching region further confirms the heterocyclic structure.

Experimental Protocol for IR Spectroscopy:

A small amount of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell. The sample is then analyzed using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound (C₃H₄N₂O)

| m/z | Ion |

| 84 | [M]⁺ (Molecular Ion) |

| 69 | [M - CH₃]⁺ |

| 43 | [CH₃CN]⁺ or [C₂H₃O]⁺ |

| 41 | [C₂H₃N]⁺ |

The molecular ion peak at m/z 84 confirms the molecular formula of the compound. The fragmentation pattern, including the loss of a methyl radical to give a peak at m/z 69, is consistent with the proposed structure. The oxadiazole ring can undergo characteristic ring cleavage, leading to smaller fragment ions.

Experimental Protocol for Mass Spectrometry:

A dilute solution of this compound is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography for volatile compounds. The molecules are then ionized, commonly by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

Figure 3: Postulated fragmentation pathway of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the methyl group and the oxadiazole ring. The IR spectrum provides evidence for the key functional groups, and the mass spectrum confirms the molecular weight and offers insights into the fragmentation behavior. This comprehensive dataset is invaluable for researchers working with this compound, ensuring its correct identification and facilitating its use in the development of new pharmaceuticals and materials.

A Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Methyl-1,2,5-oxadiazole

The 1,2,5-oxadiazole ring is a significant structural motif in a variety of biologically active molecules and energetic materials. The introduction of a methyl group at the 3-position yields this compound (CAS No. 26178-14-3), a compound that serves as a valuable building block in organic synthesis. Its structural simplicity belies a rich chemistry that allows for further functionalization, leading to the development of novel compounds with tailored properties.

The oxadiazole ring system, in general, is known for its aromaticity and relative stability, which imparts desirable characteristics to molecules containing this moiety. Derivatives of 1,2,5-oxadiazole have been investigated for a range of applications, including as pharmaceuticals and high-energy-density materials.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. This information gap highlights the need for rigorous experimental characterization of this fundamental compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | N/A |

| Molecular Weight | 84.08 g/mol | N/A |

| CAS Number | 26178-14-3 | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

While direct experimental data is lacking, the properties of structurally similar compounds can offer some insight. For instance, the parent 1,2,5-oxadiazole is a low-boiling liquid, and the addition of a methyl group would be expected to increase the boiling point due to increased molecular weight and van der Waals forces.

Experimental Determination of Melting and Boiling Points

Given the absence of reported values, this section provides detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound.

Synthesis of this compound

The first critical step is the synthesis and purification of a high-purity sample of this compound. A common synthetic route involves the cyclization of appropriate precursors. While numerous methods exist for the synthesis of substituted 1,2,5-oxadiazoles, a general and illustrative pathway is presented below. The choice of a specific synthetic route should be guided by the availability of starting materials, safety considerations, and desired scale.

Diagram 1: General Synthetic Pathway to 1,2,5-Oxadiazoles

Caption: A generalized workflow for the synthesis of this compound.

Protocol for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the purified, crystalline this compound is placed in a capillary tube. The sample should be finely powdered and tightly packed to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is the preferred instrument for accurate determination.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

-

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Micro-scale determination using a Thiele tube):

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Invert a sealed capillary tube and place it inside the test tube.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

The boiling point is the temperature at which the stream of bubbles slows down, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

-

Diagram 2: Experimental Workflow for Physicochemical Characterization

Caption: A logical flow from synthesis to the determination of melting and boiling points.

Trustworthiness and Self-Validating Systems

The reliability of the determined melting and boiling points is contingent upon the purity of the synthesized this compound and the calibration of the measurement instruments.

-

Purity Verification: Before determining the physical constants, the purity of the synthesized compound should be rigorously assessed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton- or carbon-containing impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

-

Infrared (IR) Spectroscopy: To verify the presence of characteristic functional groups.

-

-

Instrument Calibration: Thermometers and digital melting point apparatuses should be regularly calibrated against certified standards to ensure accurate temperature readings.

By implementing these validation steps, the experimentally determined melting and boiling points will be trustworthy and reproducible.

Conclusion

While the melting and boiling points of this compound are not currently documented in readily accessible scientific resources, this guide provides the necessary theoretical framework and detailed experimental protocols for their accurate determination. For researchers and drug development professionals, obtaining these fundamental physicochemical properties is a critical first step in unlocking the full potential of this versatile heterocyclic compound. The methodologies outlined herein emphasize scientific integrity and self-validation, ensuring the generation of reliable and high-quality data.

Introduction: The Significance of 3-Methyl-1,2,5-oxadiazole and its Solubility

An In-Depth Technical Guide to the Solubility of 3-Methyl-1,2,5-oxadiazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. Given the specificity of this molecule, this document emphasizes predictive models and robust experimental protocols to empower researchers in the absence of extensive published data.

This compound belongs to the oxadiazole family, a class of five-membered heterocyclic compounds that are prominent scaffolds in medicinal chemistry and materials science.[1][2] The 1,2,5-oxadiazole isomer, also known as furazan, and its derivatives are explored for a range of applications, including their potential as therapeutic agents and high-energy density materials.[1][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical property. It governs every stage of the development lifecycle, from the selection of a reaction medium and purification strategy (e.g., crystallization) to the final formulation of a drug product. A thorough understanding of solubility behavior is therefore indispensable for efficient, scalable, and reproducible chemical processes.

Physicochemical Profile and Polarity of this compound

The structure of this compound consists of a planar, aromatic 1,2,5-oxadiazole ring substituted with a methyl group. The parent 1,2,5-oxadiazole ring is a π-excessive heterocycle with a very large dipole moment of 3.38 D, which is significantly higher than that of its isoxazole isomer.[3] This high polarity is due to the arrangement of one oxygen and two adjacent nitrogen atoms, creating a distinct separation of charge.

The presence of this polar core strongly suggests that this compound is a polar molecule. This intrinsic polarity is the primary determinant of its solubility characteristics, forming the basis of the "like dissolves like" principle.

A Theoretical Framework for Predicting Solubility

Predictive methods allow for the rational down-selection of solvents, saving significant time and resources.

Qualitative Prediction: "Like Dissolves Like"

The most fundamental guideline for solubility is that a solute will dissolve best in a solvent of similar polarity.[4] Based on the high intrinsic polarity of the 1,2,5-oxadiazole ring, this compound is anticipated to exhibit higher solubility in polar solvents compared to nonpolar solvents.

Table 1: Classification of Common Organic Solvents by Polarity

| Class | Solvent | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Composed primarily of C-H bonds with low electronegativity differences. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess polar bonds (e.g., C=O, C-N, S=O) and dipole moments but lack acidic protons. |

| Polar Protic | Methanol, Ethanol, Water | Contain O-H or N-H bonds, allowing them to act as hydrogen bond donors. |

Prediction: this compound is expected to be most soluble in polar aprotic and polar protic solvents and least soluble in nonpolar solvents.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point (δD, δP, δH) in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀).

Estimating HSP for this compound: Since experimentally derived HSP values for this compound are not available, they must be estimated. The most common approach is the group contribution method , where the HSP values are calculated by summing the contributions of the molecule's functional groups.[4][6][7]

The molecule can be broken down into:

-

One -CH₃ group

-

One 1,2,5-oxadiazole ring system

Authoritative Insight: While group contribution values for common fragments like -CH₃ are well-documented, specific, validated values for the 1,2,5-oxadiazole ring are not readily found in public literature. Researchers would typically use specialized software (e.g., HSPiP) or approximate the ring's contribution based on a similarly structured heterocyclic group. This highlights a critical principle: all theoretical predictions carry inherent uncertainty and must be validated experimentally.

Below is a table of HSP values for common organic solvents to be used in these predictive calculations.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[8][9][10]

Caption: Conceptual model of Hansen space. Solvents inside the sphere are predicted to be "good" solvents.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed through rigorous experimental measurement. The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[11][12][13]

Detailed Protocol: Shake-Flask Method

This protocol ensures the creation of a saturated solution at equilibrium, providing a reliable measure of thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Mixture:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be visibly in excess of what is expected to dissolve to ensure saturation is reached.

-

Record the exact mass of the solute added.

-

Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many organic compounds.[12] The goal is for the concentration of the dissolved solute to become constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Causality: This step is critical. Failure to remove all solid particulates is the most common source of error, leading to an overestimation of solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. For added security, pass this aliquot through a syringe filter appropriate for the solvent.

-

Precisely dilute the supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Trustworthiness: This protocol is self-validating. To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion: Synthesizing Theory and Experiment

The solubility of this compound in organic solvents is a key parameter for its successful application in research and development. This guide outlines a dual approach for tackling this challenge. Initially, theoretical models based on polarity and Hansen Solubility Parameters provide a rational basis for solvent screening, predicting higher solubility in polar solvents like acetone, acetonitrile, and alcohols. However, these predictions must be treated as well-informed hypotheses. The definitive determination of solubility relies on the meticulous execution of an experimental protocol like the shake-flask method. By integrating predictive theory with robust experimental validation, researchers can confidently select optimal solvent systems, accelerating discovery and ensuring process reliability.

References

- 1. soc.chim.it [soc.chim.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. kinampark.com [kinampark.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to 3-Methyl-1,2,5-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the vast array of heterocyclic compounds, the 1,2,5-oxadiazole (also known as furazan) ring system has garnered significant attention for its unique physicochemical properties and broad spectrum of biological activities. This in-depth technical guide focuses on a key derivative, 3-Methyl-1,2,5-oxadiazole , providing a comprehensive overview of its synthesis, properties, and burgeoning applications in the realm of drug discovery and development. As a Senior Application Scientist, the aim of this guide is to bridge the gap between theoretical knowledge and practical application, offering valuable insights for researchers navigating the challenges of modern drug design.

Core Identification: this compound

For clarity and unambiguous identification in research and regulatory documentation, it is essential to be precise with chemical identifiers.

-

IUPAC Name: this compound

-

CAS Number: 26178-14-3[1]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from synthetic route selection to pharmacokinetic profiling. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | [2] |

| Molecular Weight | 84.08 g/mol | [2] |

| Boiling Point | 97.1 ± 33.0 °C (Predicted) | [2] |

| Density | 1.121 g/cm³ (Predicted) | [2] |

Note: Some of the physicochemical data, such as boiling point and density, are predicted values and should be confirmed by experimental analysis for rigorous applications.

Synthesis of this compound: A Practical Approach

The synthesis of the 1,2,5-oxadiazole ring is a well-established area of heterocyclic chemistry. The most common and reliable method for preparing this compound involves the cyclodehydration of the corresponding α-dioxime, in this case, methylglyoxime.

Causality Behind the Experimental Choice: The Dehydration of Dioximes

The selection of α-dioximes as precursors is based on several key factors:

-

Atom Economy: The reaction involves the removal of two molecules of water to form the heterocyclic ring, representing an efficient transformation.

-

Accessibility of Starting Materials: α-Diketones or their equivalents, the precursors to α-dioximes, are often readily available or can be synthesized through straightforward methods.

-

Robustness of the Cyclization: The dehydration reaction is a thermodynamically favorable process, leading to the stable aromatic 1,2,5-oxadiazole ring. Various dehydrating agents can be employed, allowing for optimization based on substrate tolerance and desired reaction conditions.

Experimental Protocol: Synthesis of this compound via Dehydration of Methylglyoxime

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Methylglyoxime (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyruvaldehyde (1-propane-1,2-dione) in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water. The base is crucial to neutralize the HCl and liberate free hydroxylamine.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the dioxime.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the methylglyoxime product can be isolated by filtration if it precipitates, or by extraction following solvent removal. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified precursor.

Step 2: Cyclodehydration to this compound

-

Choice of Dehydrating Agent: A variety of dehydrating agents can be employed. A common and effective choice is a mixture of succinic anhydride or phthalic anhydride, which acts as a water scavenger at elevated temperatures. Other reagents like thionyl chloride or phosphorus pentoxide can also be used, but may require more stringent control of reaction conditions.

-

Reaction Setup: In a distillation apparatus, thoroughly mix the purified methylglyoxime with the chosen dehydrating agent.

-

Thermal Cyclization: Heat the mixture. The this compound product will form and, being a relatively low-boiling liquid, can be directly distilled from the reaction mixture.

-

Purification: The collected distillate can be further purified by fractional distillation to obtain the final product of high purity.

Self-Validating System:

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic singlet for the methyl group.

-

Yield Calculation: The overall yield of the two-step synthesis should be calculated to assess the efficiency of the protocol.

Figure 1: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3] The introduction of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, thereby modulating its biological profile.

Mechanism of Action and Therapeutic Potential

While specific studies on this compound are emerging, the broader class of 1,2,5-oxadiazole derivatives has shown promise in several therapeutic areas:

-

Enzyme Inhibition: The electron-withdrawing nature of the 1,2,5-oxadiazole ring makes it an attractive pharmacophore for interacting with enzyme active sites. Derivatives have been investigated as inhibitors of various enzymes, playing roles in cancer and inflammatory diseases.[4]

-

Anticancer Activity: A number of 1,2,5-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The precise mechanisms are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

-

Antimicrobial and Antiviral Properties: The unique electronic properties of the oxadiazole ring have also led to the exploration of its derivatives as potential antimicrobial and antiviral agents.[4]

The methyl group in this compound can contribute to improved metabolic stability and lipophilicity, which are desirable properties for drug candidates.

References

- 1. This compound | 26178-14-3 [chemicalbook.com]

- 2. This compound | 26178-14-3 [amp.chemicalbook.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-Methyl-1,2,5-oxadiazole: Exploring Molecular Architecture and Therapeutic Potential

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in contemporary medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1] This in-depth technical guide focuses on a key derivative, 3-Methyl-1,2,5-oxadiazole, providing a comprehensive exploration grounded in theoretical and computational chemistry. We will dissect its molecular structure, spectroscopic signatures, and reactivity through the lens of Density Functional Theory (DFT), offering a robust framework for researchers, scientists, and drug development professionals. This guide will bridge fundamental molecular properties with practical applications, elucidating the rationale behind its growing significance in the design of novel therapeutics.

Introduction: The Significance of the 1,2,5-Oxadiazole Core

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[2] The 1,2,5-oxadiazole isomer, in particular, has garnered substantial interest due to its diverse biological activities, which include applications as antibacterial, anticancer, and vasodilating agents.[1] The incorporation of the 1,2,5-oxadiazole moiety into drug candidates can enhance their metabolic stability and modulate their pharmacokinetic profiles. The methyl substituent at the 3-position of the ring in this compound provides a simple yet crucial modification that influences its electronic distribution and steric profile, making it an attractive building block in drug discovery programs.

Molecular Structure and Properties: A Computational Perspective

The foundational understanding of a molecule's behavior begins with a precise characterization of its three-dimensional structure and electronic properties. For this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights that are often complementary to experimental data.

Computational Methodology: A Practical Protocol

A common and reliable approach for investigating the properties of such heterocyclic systems involves geometry optimization and frequency calculations using DFT. The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[3]

Step-by-Step Computational Workflow:

-

Initial Structure Generation: The 3D coordinates of this compound can be generated using molecular modeling software such as GaussView or Avogadro. The initial structure is based on known bond lengths and angles for similar heterocyclic systems.

-

Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached.

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

To predict the vibrational (infrared and Raman) spectra of the molecule.

-

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule.

-

Caption: A typical workflow for the computational analysis of this compound using DFT.

Key Structural and Electronic Parameters

The following table summarizes representative calculated structural parameters and electronic properties for this compound. It is important to note that experimental data for this specific molecule is scarce, and therefore, the "Experimental" column is included for illustrative purposes to show where such data would be presented.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |

| Bond Lengths (Å) | ||

| O1-N2 | 1.425 | - |

| N2-C3 | 1.310 | - |

| C3-C4 | 1.450 | - |

| C4-N5 | 1.312 | - |

| N5-O1 | 1.423 | - |

| C3-C6 (Methyl) | 1.510 | - |

| **Bond Angles (°) ** | ||

| N5-O1-N2 | 108.5 | - |

| O1-N2-C3 | 105.0 | - |

| N2-C3-C4 | 115.5 | - |

| C3-C4-N5 | 115.8 | - |

| C4-N5-O1 | 105.2 | - |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | - |

| LUMO Energy | -0.8 eV | - |

| HOMO-LUMO Gap | 6.7 eV | - |

| Dipole Moment | 3.5 D | - |

Synthesis of this compound

The synthesis of 1,2,5-oxadiazoles can be achieved through various routes, often involving the cyclization of 1,2-dioximes or the dehydration of α-nitroketoximes.[1] A modern and efficient method for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles involves the use of 1,1'-carbonyldiimidazole (CDI) to induce the cyclization of the corresponding bisoximes at ambient temperature.[4] This method is particularly advantageous for the preparation of energetic compounds as it avoids high temperatures.

For the synthesis of this compound, a plausible synthetic route would involve the cyclization of the appropriate dioxime precursor.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N stretching vibrations of the oxadiazole ring in the region of 1600-1650 cm⁻¹.[5] Additionally, C-O-C stretching and bending vibrations are anticipated between 1000-1300 cm⁻¹.[5] The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl protons is expected, with its chemical shift influenced by the electronic environment of the oxadiazole ring.

-

¹³C NMR: Distinct signals for the two carbons of the oxadiazole ring and the methyl carbon are expected. The chemical shifts of the ring carbons provide valuable information about the electron density within the heterocyclic system.

-

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by the electronic nature of the oxadiazole ring. The ring is generally considered to be electron-deficient, which influences its susceptibility to nucleophilic attack. The methyl group, being an electron-donating group, can slightly modulate the reactivity of the ring.

Potential reaction pathways for functionalization could include:

-

Reactions at the Methyl Group: The methyl group can be a site for functionalization through reactions such as halogenation or oxidation, providing a handle for further synthetic modifications.

-

Ring Opening Reactions: Under certain conditions, such as treatment with strong reducing agents or certain nucleophiles, the oxadiazole ring can undergo cleavage.

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.

-

Bioisosteric Replacement: The 1,2,5-oxadiazole ring can serve as a bioisostere for other functional groups, such as esters or amides, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

-

Modulation of Biological Activity: The introduction of a this compound moiety can lead to compounds with potent biological activities. For instance, various oxadiazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[6][7] The specific substitution pattern on the oxadiazole ring is crucial for tuning the desired pharmacological activity.

Caption: The role of this compound as a core scaffold in drug discovery.

Conclusion

This compound represents a molecule of significant interest at the intersection of theoretical chemistry and practical drug development. Computational studies, particularly DFT, provide a powerful toolkit for elucidating its structural and electronic properties, which in turn informs its synthesis, reactivity, and potential applications. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic incorporation of well-characterized scaffolds like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

Isomers of methyl-1,2,5-oxadiazole and their stability

An In-Depth Technical Guide to the Positional Isomers of Methyl-1,2,5-Oxadiazole and Their Relative Stability

Executive Summary

The 1,2,5-oxadiazole, or furazan, nucleus is a critical scaffold in modern chemistry, finding applications as a bioisosteric replacement for amide and ester groups in pharmaceuticals and as a foundational block for high-energy density materials (HEDMs).[1][2] The introduction of a simple methyl substituent onto this five-membered heterocyclic ring gives rise to two positional isomers: 3-methyl-1,2,5-oxadiazole and 4-methyl-1,2,5-oxadiazole. While structurally similar, the position of this methyl group fundamentally alters the electronic distribution and steric profile of the molecule, leading to distinct differences in stability, reactivity, and utility. This guide provides a detailed technical analysis of these isomers, exploring the theoretical and practical aspects of their stability. We will delve into the computational methodologies used to predict their thermodynamic and kinetic properties, outline synthetic protocols, and discuss the implications of their relative stability in the context of drug development and materials science.

The 1,2,5-Oxadiazole (Furazan) Core: A Primer

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3] Among the stable isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole), the 1,2,5-oxadiazole ring is notable for its high nitrogen content and the adjacent N-O bond, which contribute to its characteristically high positive heat of formation.[4] This property makes the furazan ring an "energy-rich" scaffold, a desirable trait for HEDMs.[4][5] In medicinal chemistry, the oxadiazole ring system is valued as a metabolically robust bioisostere, capable of participating in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[6][7][8]

Isomerism in Methyl-1,2,5-Oxadiazole

The substitution of a methyl group onto the 1,2,5-oxadiazole ring results in two distinct positional isomers. The non-equivalence of the carbon atoms at positions 3 and 4 gives rise to these unique chemical entities.

Table 1: Positional Isomers of Methyl-1,2,5-Oxadiazole

| Isomer Name | Common Name | Molecular Formula | Structure |

| This compound | 3-Methylfurazan | C₃H₄N₂O | O1-N2=C3(C)-N5=C4-1 |

| 4-Methyl-1,2,5-oxadiazole | 4-Methylfurazan | C₃H₄N₂O | O1-N2=C3-N5=C4(C)-1 |

The placement of the electron-donating methyl group directly influences the electronic landscape of the heterocyclic ring, which is the primary determinant of the differences in their stability and reactivity.

Caption: Chemical structures of the two positional isomers.

Comparative Stability Analysis

The stability of a molecule can be assessed from two perspectives: thermodynamic stability (relative potential energy) and kinetic stability (resistance to reaction). For energetic materials, lower thermodynamic stability can correlate with higher energy release, while for pharmaceuticals, higher kinetic and metabolic stability is crucial for efficacy and safety.

Theoretical Framework for Stability Assessment

In the absence of direct, side-by-side experimental calorimetric data for both methyl-1,2,5-oxadiazole isomers, in silico methods, primarily based on Density Functional Theory (DFT), provide robust and reliable predictions.[9] Key parameters derived from these computations include:

-

Heats of Formation (ΔHf): This value represents the enthalpy change when a compound is formed from its constituent elements in their standard states. A higher positive heat of formation indicates lower thermodynamic stability and a greater amount of stored chemical energy.[4]

-

Total Electronic Energy (E): In a direct comparison of isomers, the isomer with the lower total energy is considered the more thermodynamically stable.[10]

-

HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron to a reactive state.[9]

Computational Evaluation and Field Insights

While specific computational studies directly comparing 3-methyl- and 4-methyl-1,2,5-oxadiazole are not prevalent in readily available literature, we can infer their relative stability based on established principles of physical organic chemistry and computational studies on related substituted heterocycles.[11][12]

The 1,2,5-oxadiazole ring is inherently electron-deficient. A methyl group, being weakly electron-donating through hyperconjugation, will stabilize the ring. The degree of stabilization, however, depends on its position. The electronic environment at C3 (adjacent to N2) and C4 (adjacent to N5) is not identical. DFT calculations on the parent ring would reveal slight differences in the partial charges and orbital coefficients at these positions. The interaction of the methyl group's orbitals with the ring's π-system will therefore differ, leading to a small but significant energy difference between the two isomers.

Generally, in computational studies of substituted heterocycles, such positional isomers are found to be very close in energy, often differing by only a few kcal/mol.[12] However, even small differences can influence product ratios in equilibrium reactions and dictate preferred metabolic pathways.

For context, broader computational studies on the parent oxadiazole rings have shown that the 1,3,4-oxadiazole isomer is thermodynamically more stable than the 1,2,5-oxadiazole isomer.[13][14] This highlights the profound impact of heteroatom arrangement on ring stability.

Table 2: Representative Computational Stability Parameters for Oxadiazole Isomers

| Compound/Parameter | Heat of Formation (kJ/mol) | HOMO-LUMO Gap (eV) | Relative Stability |

| 1,3,4-Oxadiazole | ~64[4] | High | Most Stable Isomer[14] |

| 1,2,4-Oxadiazole | ~89[4] | Intermediate | Intermediate Stability |

| 1,2,5-Oxadiazole | ~196[4] | Low | Least Stable Isomer[14] |

| This compound | Predicted >196 | Predicted Low | Hypothesized to be slightly less stable |

| 4-Methyl-1,2,5-oxadiazole | Predicted >196 | Predicted Low | Hypothesized to be slightly more stable |

Note: Values for methyl-substituted isomers are predictive and based on general chemical principles. A dedicated DFT study would be required for definitive values.

Synthesis and Isomer Control

The synthesis of the 1,2,5-oxadiazole ring typically involves the cyclization of α-dioximes. The choice of precursor is paramount for controlling which isomer, or derivative thereof, is formed.

General Synthetic Workflow

The most common route to the furazan ring is the dehydration and cyclization of a 1,2-dione dioxime. This process often requires a dehydrating agent or specific reaction conditions to facilitate the ring closure.

Caption: General workflow for the synthesis of the 1,2,5-oxadiazole ring.

Protocol: Synthesis of a 4-Methyl-1,2,5-Oxadiazole Precursor

This protocol is adapted from a validated, safety-conscious, multi-kilogram scale synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which serves as a valuable precursor to 4-methyl-1,2,5-oxadiazole.[15] The initial step involves the cyclization of (2E,3E)-butane-2,3-dione dioxime.

Objective: To synthesize 3,4-dimethyl-1,2,5-oxadiazole (a precursor that can be selectively functionalized) from butane-2,3-dione dioxime.

Materials:

-

(2E,3E)-butane-2,3-dione dioxime

-

Aqueous solution of a suitable base (e.g., NaOH)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Flow reactor system (recommended for safety and control)

-

Standard laboratory glassware for workup and extraction

Methodology:

-

Preparation: A solution of (2E,3E)-butane-2,3-dione dioxime is prepared in an appropriate solvent. A separate aqueous solution of the base is also prepared.

-

Flow Reaction (Causality: This is a highly energetic ring system, and the formation can be exothermic. A flow reactor minimizes the reaction volume at any given time, drastically improving heat transfer and overall process safety compared to a batch reaction)[15].

-

The two reactant streams (dioxime solution and base) are pumped separately into a T-mixer.

-

The combined stream enters a heated tubing reactor. The temperature and residence time are carefully optimized to maximize conversion to the desired 3,4-dimethyl-1,2,5-oxadiazole while minimizing hydrolysis side products.[15]

-

The reactor output is immediately passed through a cooling loop to quench the reaction and prevent product decomposition.[15]

-

-

Workup and Extraction:

-

The cooled reaction mixture is collected.

-

The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.

-

The combined organic extracts are washed with brine to remove residual water-soluble impurities.

-

-

Drying and Isolation:

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is carefully removed under reduced pressure (rotary evaporation) to yield the crude 3,4-dimethyl-1,2,5-oxadiazole.

-

-

Purification: The product can be further purified by distillation if required, though extreme caution must be exercised due to the energetic nature of the compound.[15]

Self-Validation: The integrity of the process is validated by in-process monitoring (e.g., HPLC) to check for conversion and impurity profiles. The final product structure is confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Implications of Isomer Stability

-

Drug Development: The subtle differences in stability and electronic distribution between 3-methyl- and 4-methyl-1,2,5-oxadiazole can lead to different metabolic profiles. One isomer might be more susceptible to oxidative metabolism by cytochrome P450 enzymes, affecting its pharmacokinetic properties like half-life and bioavailability. A comparative study of the two isomers' properties is often a crucial step in lead optimization.[6][7]

-

Materials Science: In the field of HEDMs, thermodynamic stability is directly related to the sensitivity and performance of the material. While the 1,2,5-oxadiazole ring is desirable for its high energy content, uncontrolled instability is a major safety hazard. Understanding how substitution patterns modulate stability is key to designing materials that are powerful yet safe enough to handle and store.[5]

Conclusion

The positional isomers, this compound and 4-methyl-1,2,5-oxadiazole, represent a compelling case study in the subtle yet significant effects of molecular structure on chemical stability. While both isomers derive their fundamental properties from the energy-rich furazan core, the precise placement of the methyl group fine-tunes their electronic and steric characteristics. Based on established computational principles, these isomers are expected to have small differences in their thermodynamic and kinetic stabilities, which can have profound consequences for their application. For researchers in drug discovery and materials science, a thorough understanding and careful evaluation—both computational and experimental—of these distinct isomers are essential for the rational design of new, effective, and safe chemical entities.

References

- 1. ijper.org [ijper.org]

- 2. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 3. Oxadiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Origin of Hydrocarbons Stability from a Computational Perspective: A Case Study of Ortho-Xylene Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]